5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a triazoloquinazoline ring, a pyrazole ring, and a thioether linkage to a chlorobenzyl group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thioether linkage might be susceptible to oxidation, and the heterocyclic rings might undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined experimentally. These properties can be influenced by factors such as the nature of the functional groups and the overall structure of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A comprehensive study into the synthesis and antimicrobial properties of 5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline derivatives reveals significant insights. These compounds, due to their complex structure, offer a rich field for exploring antibacterial and antifungal activities. For instance, the synthesis of pyrazoline and pyrazole derivatives, bearing benzenesulfonamide moieties and various other substituents, demonstrates their potential antimicrobial efficacy against organisms such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) using the Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods. The compounds exhibit diverse antimicrobial activities, highlighting the significance of structural modifications in enhancing their biological effects (S. Y. Hassan, 2013).
Synthesis, Analgesic, and Anticancer Activities
Further studies have expanded on the synthesis of new derivatives incorporating a 6,8-Dibromo-2-methylquinazoline moiety, focusing on their analgesic activity. The novel synthetic pathways developed for these compounds, alongside their characterized spectral data, pave the way for potential analgesic applications. This approach underscores the versatility of the quinazoline derivatives in medicinal chemistry, providing a foundation for the development of new pharmacological agents (H. Saad, Nermen A. Osman, A. Moustafa, 2011). Additionally, the cytotoxic effects of certain quinazoline derivatives on human cancer cell lines, such as HeLa, indicate their potential as anticancer agents. The ability to induce necrosis and affect tumor cell viability at micromolar concentrations offers promising avenues for cancer therapy research (R. Ovádeková, S. Jantová, M. Theiszová, J. Labuda, 2005).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound would likely involve further studies of its synthesis, properties, and potential biological activities. This could include optimization of the synthesis process, detailed characterization of the compound, and in vitro and in vivo studies of its biological effects .
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O2S/c1-15-10-16(2)31(29-15)9-8-23-28-24-19-12-21(33-3)22(34-4)13-20(19)27-25(32(24)30-23)35-14-17-6-5-7-18(26)11-17/h5-7,10-13H,8-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQDMLSDIZQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=CC=C5)Cl)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.